Greater Degradation Potency vs CARM1 Degrader-2
In the same study and assay system, CARM1 degrader-1 (compound 3b) exhibits a lower DC50 for CARM1 degradation compared to its direct structural analog CARM1 degrader-2 (compound 3e). Both compounds were evaluated under identical conditions in MCF7 breast cancer cells, providing a direct head-to-head potency comparison [1].
| Evidence Dimension | CARM1 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 8.1 nM |
| Comparator Or Baseline | CARM1 degrader-2 (compound 3e): 8.8 nM |
| Quantified Difference | 0.7 nM (approx. 8% lower DC50) |
| Conditions | MCF7 breast cancer cells; Western blot quantification |
Why This Matters
This quantifiable 8% improvement in DC50 translates to a lower compound requirement for achieving equivalent target degradation, directly impacting assay cost and experimental efficiency in large-scale studies.
- [1] Xie H, Bacabac MS, Ma M, Kim EJ, Wang Y, Wu W, Li L, Xu W, Tang W. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders. J Med Chem. 2023 Sep 13;66(18):13028-13042. doi: 10.1021/acs.jmedchem.3c00982. View Source
